2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)-
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Overview
Description
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is a chemical compound with the molecular formula C10H7Br2NO2. It is known for its unique structure, which includes a pyrrolidinedione ring substituted with a 3,5-dibromophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- typically involves the reaction of 3,5-dibromobenzoyl chloride with succinimide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or industrial chromatography .
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrrolidinedione ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used, but may include hydroxylated or aminated derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- involves its interaction with cellular components. It can induce apoptosis in cancer cells by activating both extrinsic and intrinsic apoptotic pathways. This includes the activation of caspases and the modulation of proteins involved in cell survival and death. The compound also affects autophagy, invasion, and metastasis-related proteins, contributing to its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,5-pyrrolidinedione: Shares the pyrrolidinedione core but with a single bromine atom.
2,5-Pyrrolidinedione, 1-(3-nitrophenyl)-: Similar structure with a nitro group instead of bromine atoms
Uniqueness
2,5-Pyrrolidinedione, 1-(3,5-dibromophenyl)- is unique due to the presence of two bromine atoms on the phenyl ring, which enhances its reactivity and potential biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .
Properties
CAS No. |
27746-70-9 |
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Molecular Formula |
C10H7Br2NO2 |
Molecular Weight |
332.98 g/mol |
IUPAC Name |
1-(3,5-dibromophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7Br2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
InChI Key |
WAGQACWCKJRRQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)Br)Br |
Origin of Product |
United States |
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